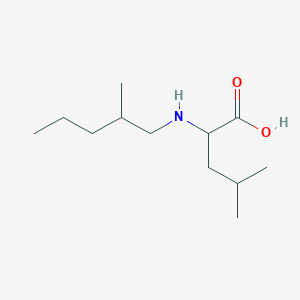![molecular formula C15H21N3O3 B7588624 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MPPA belongs to the class of piperidine compounds, which are known for their diverse biological activities.
Mécanisme D'action
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in animal and cell-based studies. For instance, it has been shown to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid in lab experiments is its ability to selectively modulate specific enzymes and signaling pathways, allowing researchers to investigate the role of these pathways in various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid. For instance, further research is needed to elucidate the exact mechanisms by which this compound exerts its effects on various signaling pathways and enzymes. Additionally, more studies are needed to investigate the potential therapeutic benefits of this compound in various disease models, including neurodegenerative diseases and cancer. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research studies.
Méthodes De Synthèse
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of piperidine with 2-methylpyrazole and propionic anhydride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been studied for its potential therapeutic effects in various fields of research. For instance, it has been investigated for its anti-inflammatory properties, as well as its ability to inhibit cancer cell growth. Additionally, this compound has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-13(8-9-16-17)5-6-14(19)18-10-2-3-12(11-18)4-7-15(20)21/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZQBKKVSWNOB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)


![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)